4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide
CAS No.: 1022299-57-5
Cat. No.: VC4932881
Molecular Formula: C13H17N3O3
Molecular Weight: 263.297
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1022299-57-5 |
|---|---|
| Molecular Formula | C13H17N3O3 |
| Molecular Weight | 263.297 |
| IUPAC Name | 4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C13H17N3O3/c1-19-12-4-2-11(3-5-12)14-13(18)16-8-6-15(10-17)7-9-16/h2-5,10H,6-9H2,1H3,(H,14,18) |
| Standard InChI Key | UJBVPFZYTLMPBP-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C=O |
Introduction
4-Formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in medicinal chemistry and materials science. This compound features a piperazine core substituted with a formyl group and a methoxyphenyl moiety, contributing to its unique chemical properties and biological activities.
Synthesis Methods
The synthesis of 4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide typically involves several key steps:
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Starting Materials: The synthesis begins with 4-methoxyphenylpiperazine.
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Formylation: The piperazine is then formylated using formic acid or formyl chloride to introduce the formyl group.
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Carboxamide Formation: The carboxamide group is introduced through a reaction with a suitable carboxylating agent.
Industrial methods may further optimize these processes by incorporating catalysts or continuous flow reactors to enhance efficiency and reduce costs.
Biological Activities
4-Formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide exhibits notable biological activities, particularly in its interaction with enzymes and receptors. One of its significant interactions is with acetylcholinesterase, where inhibition leads to increased levels of acetylcholine, enhancing cholinergic transmission. This property suggests potential therapeutic roles in treating neurodegenerative conditions.
Table: Biological Activities of 4-Formyl-N-(4-Methoxyphenyl)piperazine-1-Carboxamide
| Biological Activity | Mechanism | Potential Therapeutic Use |
|---|---|---|
| Acetylcholinesterase Inhibition | Enhances cholinergic transmission by increasing acetylcholine levels | Neurodegenerative diseases (e.g., Alzheimer's disease) |
Chemical Reactions and Derivatives
4-Formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide can participate in several chemical reactions, enabling the production of derivatives with varied functionalities. These reactions highlight the compound's versatility in synthetic organic chemistry.
Table: Chemical Reactions Involving 4-Formyl-N-(4-Methoxyphenyl)piperazine-1-Carboxamide
| Reaction Type | Reactants | Products |
|---|---|---|
| Condensation Reactions | Aldehydes or ketones | Imine or oxime derivatives |
| Hydrolysis | Water | Carboxylic acid derivatives |
| Reduction | Reducing agents (e.g., NaBH₄) | Alcohol derivatives |
Scientific Applications
This compound's multifaceted nature makes it a valuable subject for ongoing research across various scientific disciplines, including medicinal chemistry and materials science. Its potential therapeutic roles, particularly in neurodegenerative diseases, highlight its importance in pharmaceutical research.
Table: Scientific Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic agent for neurodegenerative diseases |
| Materials Science | Research into novel materials with specific properties |
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